molecular formula C16H22N6O4S B2780171 N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 1396768-89-0

N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No. B2780171
CAS RN: 1396768-89-0
M. Wt: 394.45
InChI Key: BXBOYSLTDPOWEZ-UHFFFAOYSA-N
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Description

The compound “N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide” is a novel compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . The compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Scientific Research Applications

Molecular and Supramolecular Structures

Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, including structures similar to the specified compound, has shed light on their molecular and supramolecular structures. These compounds exhibit unique properties due to their specific torsion angles and hydrogen bonding capabilities, which could have implications in metal coordination and potentially in drug design. The variation in dihedral angles promotes intermolecular π-π stacking in some structures, providing insight into their potential as ligands for metal coordination (Danielle L Jacobs et al., 2013).

Synthesis and Characterization

The synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, involving reactions with N-heteroaromatic compounds, showcases a method to produce functionalized sulfonamide derivatives. This research highlights an effective route to create compounds with potential applications in medicinal chemistry and drug development (A. Alizadeh et al., 2008).

Pharmaceutical Applications

The practical synthesis of compounds for treating chronic renal disease, including steps that could potentially involve the specified chemical structure, indicates its role in the development of therapeutic agents. This research demonstrates a methodology for large-scale production of compounds with significant potential in treating renal-related conditions (T. Ikemoto et al., 2000).

Chemical Transformations

Studies on the relayed proton brake mechanism in derivatives of N-Pyridyl-2-iso-propylaniline, which share structural similarities with the specified molecule, have revealed significant deceleration in rotation rates around specific bonds. This research provides valuable insights into the chemical behavior of these compounds, which could be applied in the development of new materials or chemical sensors (Gaku Furukawa et al., 2020).

Mechanism of Action

The mechanism of action of this compound involves the inhibition of one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These kinases are responsible for the control of a variety of signal transduction processes within cells .

properties

IUPAC Name

N-methyl-N-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-12-18-16(19-26-12)13-4-5-14(17-10-13)21-6-8-22(9-7-21)15(23)11-20(2)27(3,24)25/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOYSLTDPOWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

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